molecular formula C8H7NS2 B1589351 5-Methyl-2-mercaptobenzothiazole CAS No. 21303-50-4

5-Methyl-2-mercaptobenzothiazole

Cat. No.: B1589351
CAS No.: 21303-50-4
M. Wt: 181.3 g/mol
InChI Key: ILDUPWKUQLPLKK-UHFFFAOYSA-N
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Description

5-Methyl-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C8H7NS2. It is a derivative of 2-mercaptobenzothiazole, which is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator. This compound is known for its unique chemical properties and diverse applications in scientific research.

Mechanism of Action

The compound is reported for its antimicrobial and antifungal activities, and is subsequently highlighted as a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .

Safety and Hazards

Short-term contact with 5-Methyl-2-mercaptobenzothiazole may cause skin irritation. Susceptible individuals may experience an allergic skin reaction with symptoms of redness, itching, swelling or rash . It may also be irritating to eyes with symptoms of redness, tearing, stinging and swelling .

Future Directions

Modern trends in the chemistry of 2-amino and 2-mercaptobenzothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . These compounds are considered biologically active and industrially demanded, and their easy functionalization allows them to be highly reactive building blocks for organic and organoelement synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-mercaptobenzothiazole typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the benzothiazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The reaction mixture is then purified through various techniques, including recrystallization and distillation, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-mercaptobenzothiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include disulfides, reduced thiols, and substituted benzothiazole derivatives. These products have significant applications in various fields, including materials science and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-2-mercaptobenzothiazole include:

Uniqueness

This compound is unique due to the presence of the methyl group at the 5-position, which enhances its chemical reactivity and biological activity compared to its analogs. This structural modification allows for more diverse applications and improved efficacy in various fields .

Properties

IUPAC Name

5-methyl-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDUPWKUQLPLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437991
Record name 5-methyl-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21303-50-4
Record name 5-methyl-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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